molecular formula C38H66I2N2 B14344330 1,1'-Ditetradecyl-4,4'-bipyridin-1-ium diiodide CAS No. 102915-64-0

1,1'-Ditetradecyl-4,4'-bipyridin-1-ium diiodide

Cat. No.: B14344330
CAS No.: 102915-64-0
M. Wt: 804.8 g/mol
InChI Key: FYASZULUHNSTJV-UHFFFAOYSA-L
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Description

1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core is a versatile building block in supramolecular chemistry, and the addition of long alkyl chains, such as tetradecyl groups, enhances its solubility and amphiphilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide typically involves the quaternization of 4,4’-bipyridine with tetradecyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps would also be optimized for large-scale production, possibly involving advanced separation techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:

    Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.

Common Reagents and Conditions

    Oxidation and Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium ferricyanide. These reactions are typically carried out in aqueous or organic solvents under controlled conditions.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Substitution: The products depend on the nucleophile used but generally involve the replacement of the iodide ions with the nucleophile.

Scientific Research Applications

1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of supramolecular complexes and materials with electrochromic properties.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the development of electrochromic devices, sensors, and other electronic applications.

Mechanism of Action

The mechanism of action of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, making it useful in various electrochemical applications. The long alkyl chains enhance its solubility and interaction with biological membranes, which is crucial for its potential use in drug delivery and antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure but with octadecyl chains and bromide ions.

    1,1’-Ditetradecyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of iodide.

Uniqueness

1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is unique due to its specific combination of tetradecyl chains and iodide ions. This combination provides distinct solubility, amphiphilic properties, and electrochemical behavior, making it suitable for specialized applications in supramolecular chemistry, drug delivery, and electrochromic devices.

Properties

CAS No.

102915-64-0

Molecular Formula

C38H66I2N2

Molecular Weight

804.8 g/mol

IUPAC Name

1-tetradecyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide

InChI

InChI=1S/C38H66N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-39-33-27-37(28-34-39)38-29-35-40(36-30-38)32-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h27-30,33-36H,3-26,31-32H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

FYASZULUHNSTJV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCC.[I-].[I-]

Origin of Product

United States

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